1-Methyl-5-nitro-1H-indazole-3-carboxylic acid
Overview
Description
1-Methyl-5-nitro-1H-indazole-3-carboxylic acid is a chemical compound with the molecular formula C9H7N3O4 . It has a molecular weight of 221.17 g/mol . This compound is solid in its physical form .
Molecular Structure Analysis
The molecular structure of 1-Methyl-5-nitro-1H-indazole-3-carboxylic acid consists of a bicyclic ring structure made up of a pyrazole ring and a benzene ring . The InChI code for this compound is 1S/C9H7N3O4/c1-11-7-3-2-5 (12 (15)16)4-6 (7)8 (10-11)9 (13)14/h2-4H,1H3, (H,13,14) .Physical And Chemical Properties Analysis
1-Methyl-5-nitro-1H-indazole-3-carboxylic acid has a molecular weight of 221.17 g/mol . It has a topological polar surface area of 101 Ų . The compound is solid in its physical form .Scientific Research Applications
Chemical Synthesis and Transformations
1-Methyl-5-nitro-1H-indazole-3-carboxylic acid plays a crucial role in various chemical synthesis processes. For instance, it has been utilized in reactions involving the synthesis of different nitroarylindazoles. These compounds are significant due to their varied applications in chemical research, including the study of heterocyclic ring fission and the synthesis of complex molecular structures (Gale & Wilshire, 1973).
Pharmacological Research
In pharmacological research, derivatives of 1-Methyl-5-nitro-1H-indazole-3-carboxylic acid have been explored for potential therapeutic applications. For example, halogenated 1-benzylindazole-3-carboxylic acids, closely related to 1-Methyl-5-nitro-1H-indazole-3-carboxylic acid, were studied for their effects on spermatogenesis, demonstrating the significance of these compounds in reproductive health research (Corsi & Palazzo, 1976).
Thermodynamic Studies
The compound has been a subject of interest in thermodynamic studies as well. Research focused on the enthalpy of formation for various indazoles, including 1-methyl-1H-indazole-6-carboxylic acid, provides valuable insights into the energetic and structural influences of different functional groups in these compounds (Orozco-Guareño et al., 2019).
Novel Compound Synthesis
In the field of novel compound synthesis, 1-Methyl-5-nitro-1H-indazole-3-carboxylic acid serves as a precursor or intermediate in synthesizing a range of novel heterocyclic compounds. These compounds are then characterized for various physical properties and potential applications (Reddy et al., 2013).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . Precautionary statements include P233, P261, P264, P270, P271, P280, P301, P301, P302, P304, P305, P312, P313, P330, P332, P337, P338, P340, P351, P352, P362, P403, P405 .
Future Directions
Indazole derivatives, including 1-Methyl-5-nitro-1H-indazole-3-carboxylic acid, have gained considerable attention in the field of medicinal chemistry due to their diverse biological activities . Future research may focus on developing new synthesis methods for these compounds and exploring their potential applications in various fields .
properties
IUPAC Name |
1-methyl-5-nitroindazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O4/c1-11-7-3-2-5(12(15)16)4-6(7)8(10-11)9(13)14/h2-4H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTGCETNXDDEADX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401247976 | |
Record name | 1-Methyl-5-nitro-1H-indazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401247976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-5-nitro-1H-indazole-3-carboxylic acid | |
CAS RN |
1363382-25-5 | |
Record name | 1-Methyl-5-nitro-1H-indazole-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1363382-25-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methyl-5-nitro-1H-indazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401247976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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